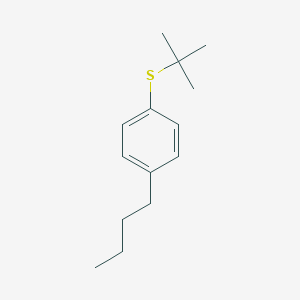

1-Butyl-4-tert-butylsulfanylbenzene

Description

1-Butyl-4-tert-butylsulfanylbenzene (CAS RN: 141607-35-4) is an organosulfur compound characterized by a benzene ring substituted with a butyl group and a tert-butylsulfanyl group at the 1- and 4-positions, respectively. The tert-butylsulfanyl group (–S-C(CH₃)₃) contributes to steric hindrance and modulates electronic properties, making the compound relevant in organic synthesis and materials science. Synonyms for this compound include 4-tert-butyldiphenyl sulfide and (p-t-Butylphenylthio)benzene, as noted in registry records .

Properties

IUPAC Name |

1-butyl-4-tert-butylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22S/c1-5-6-7-12-8-10-13(11-9-12)15-14(2,3)4/h8-11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTZFXSPXZKQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 1-Butyl-4-tert-butylsulfanylbenzene involves several synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents, resulting in the formation of the desired compound . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Butyl-4-tert-butylsulfanylbenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

1-Butyl-4-tert-butylsulfanylbenzene has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, 1-Butyl-4-tert-butylsulfanylbenzene is being investigated for its potential therapeutic applications, including its role in drug development and disease treatment. In industry, it is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of 1-Butyl-4-tert-butylsulfanylbenzene involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, enzyme inhibition, or activation of specific genes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Other Sulfides

The compound shares structural similarities with sulfide derivatives, differing primarily in substituent patterns:

Key Observations :

- Electronic Effects: The sulfide group (–S–) is less electronegative than sulfoxide or sulfone derivatives, reducing hydrogen-bonding capacity but enhancing solubility in nonpolar solvents.

Comparison with Phenolic Derivatives

While 4-sec-Butyl-2,6-di-tert-butylphenol (CAS referenced in ) is a phenolic compound, its tert-butyl substitution pattern offers insights into steric and electronic trends:

Key Observations :

- Reactivity: The phenolic –OH group in 4-sec-Butyl-2,6-di-tert-butylphenol allows for acid-base reactions and antioxidant behavior via radical scavenging, unlike the sulfide group in 1-Butyl-4-tert-butylsulfanylbenzene.

- Steric Shielding: Both compounds utilize tert-butyl groups to protect reactive sites (e.g., the phenolic –OH or sulfide sulfur), but the di-tert-butyl substitution in the phenol derivative provides enhanced steric protection .

Limitations and Data Gaps

- Reactivity Studies : Evidence lacks experimental data on reaction kinetics or catalytic applications, necessitating further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.